molecular formula C24H26N4O2S B2571935 2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-ethylphenyl)acetamide CAS No. 1023505-84-1

2-[(2-sec-butyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-ethylphenyl)acetamide

Cat. No. B2571935
CAS RN: 1023505-84-1
M. Wt: 434.56
InChI Key: KLPDAACFRMQTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C24H26N4O2S. The exact structure would be determined by the arrangement of these atoms and the bonds between them.

Scientific Research Applications

Overview of Quinazoline Derivatives

Quinazoline and its derivatives have been a focal point in medicinal chemistry due to their broad spectrum of biological activities. The quinazoline scaffold, a heterocyclic compound, constitutes an important class of fused heterocycles present in over 200 naturally occurring alkaloids. Their structural stability and the capacity to introduce various bioactive moieties make them potent medicinal agents. Quinazoline derivatives have shown antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Solubility remains a challenge in drug formulation, highlighting the importance of bioavailability for combating antibiotic resistance (Tiwary et al., 2016).

Quinazoline Derivatives in Optoelectronic Materials

Extensive research has been conducted on quinazoline derivatives for their application in electronic devices, including luminescent elements and photoelectric conversion elements. These derivatives are valuable in creating novel optoelectronic materials due to their electroluminescent properties. Incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems has led to materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, showing significant potential in optoelectronics and sensor applications (Lipunova et al., 2018).

Biomedical Applications

The pseudothiourea pharmacophore, often integrated with quinazoline derivatives, exhibits diverse biological activities, including antihypertensive and diuretic effects. These compounds, due to their significant herbicidal properties and effects on thermoregulation and appetite in animals, demonstrate the chemical versatility and wide application range of quinazoline derivatives in biomedical fields (Hsu et al., 2005).

Anti-Colorectal Cancer Activity

Quinazoline compounds have shown efficacy against colorectal cancer by inhibiting the growth of cancer cells through modulation of gene and protein expression involved in cancer progression. This includes targeting receptor tyrosine kinases, epidermal growth factor receptors, and various proteins implicated in the apoptotic pathways. These findings underscore the potential of quinazoline nucleus for developing new anti-colorectal cancer agents (Moorthy et al., 2023).

Safety and Hazards

This compound is not intended for human or veterinary use. It is classified as a potential carcinogen .

properties

IUPAC Name

2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-4-15(3)21-23(30)28-22(27-21)18-8-6-7-9-19(18)26-24(28)31-14-20(29)25-17-12-10-16(5-2)11-13-17/h6-13,15,21H,4-5,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPDAACFRMQTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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